![molecular formula C16H17NO4S B5565305 methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate showcases a complex pathway involving sulfuryl chloride and thiourea, indicating the intricate steps likely involved in synthesizing our compound of interest (Žugelj et al., 2009).
Molecular Structure Analysis
X-ray crystallography provides deep insights into molecular structures, as seen in the analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate. Such detailed structural analysis highlights the importance of molecular geometry, bond lengths, and angles in understanding the compound's chemical behavior (Chan, Ma, & Mak, 1977).
Chemical Reactions and Properties
Chemical transformations, including bromination, nitration, and acylation, play a crucial role in modifying the compound's functional groups, thereby altering its chemical properties. These reactions are pivotal in synthesizing derivatives and understanding the compound's reactivity (Clarke, Scrowston, & Sutton, 1973).
Scientific Research Applications
Photodynamic Therapy Applications
- Research on zinc phthalocyanine derivatives has shown these compounds to possess significant photophysical and photochemical properties useful in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them excellent candidates as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Pathways in Organic Chemistry
- The transformation of dimethyl acetone-1,3-dicarboxylate into various carboxylates demonstrates the versatility of certain methyl compounds in synthesizing complex molecules, which could be relevant to the development of new pharmaceuticals or materials (Žugelj et al., 2009).
Antimicrobial Activity
- Novel synthesis approaches for derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole have demonstrated antimicrobial activity, suggesting that similar compounds could be explored for their potential in treating infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Chemoselectivity in Methylation
- The chemoselective methylation of functionalized anilines using dimethyl carbonate over NaY faujasite highlights the potential of specific methyl esters in selective synthesis processes, which could be applied in pharmaceutical manufacturing (Selva, Tundo, & Perosa, 2003).
properties
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESXYQMHQEWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate |
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